What is the chemical structure of di-tert-butyl octane-1,8-diyldicarbamate
What is the chemical structure of di-tert-butyl octane-1,8-diyldicarbamate
An In-Depth Technical Guide to Di-tert-butyl octane-1,8-diyldicarbamate: Structure, Synthesis, and Applications for Advanced Research
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide deviates from rigid templates to provide a narrative that is both scientifically rigorous and practically insightful, focusing on the causality behind its chemical properties and applications.
Executive Summary
Di-tert-butyl octane-1,8-diyldicarbamate is a bifunctional organic compound of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. Its structure is defined by a linear eight-carbon (octane) backbone, providing a specific degree of length and conformational flexibility. This central spacer is terminated at both ends by amine functionalities that are chemically masked with tert-butoxycarbonyl (Boc) protecting groups.[1][2] This configuration makes the molecule an invaluable building block, particularly as a homobifunctional crosslinker or spacer.[1] The utility of this compound stems directly from the well-established chemistry of the Boc group, which is stable under a wide range of synthetic conditions yet can be selectively and cleanly removed under acidic treatment.[3][4] This guide elucidates the detailed chemical structure, provides a robust synthetic protocol, and explores its applications in advanced fields such as the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
Part 1: Molecular Identity and Core Chemical Structure
Nomenclature and Chemical Identifiers
Precise identification is critical for reproducibility in research and development. The compound is cataloged under several names and identifiers across chemical databases.
| Identifier | Value | Source(s) |
| Common Name | di-tert-Butyl octane-1,8-diyldicarbamate | [5][6] |
| IUPAC Name | tert-butyl N-[8-[(2-methylpropan-2-yl)oxycarbonylamino]octyl]carbamate | [1][2] |
| CAS Number | 82409-00-5 | [1][7][8] |
| Molecular Formula | C18H36N2O4 | [2] |
| Molecular Weight | 344.50 g/mol | [2][7] |
| SMILES | CC(C)(C)OC(=O)NCCCCCCCCNC(=O)OC(C)(C)C | [1][6] |
| InChI Key | YLKUQZHLQVRJEV-UHFFFAOYSA-N | [1][5][6] |
Analysis of the Chemical Structure
The structure of di-tert-butyl octane-1,8-diyldicarbamate can be deconstructed into three key functional components:
-
The Octane-1,8-diyl Backbone: A flexible, lipophilic eight-carbon aliphatic chain (-(CH₂)₈-). This linker component is crucial as it dictates the spatial separation between the two terminal functional groups. Its length and flexibility are key design elements when engineering molecules to bridge two distinct points, such as two proteins or a protein and a payload.
-
Carbamate Linkages: The -(NH)-(C=O)-O- group serves as the stable covalent link between the octane backbone and the protecting groups. Carbamates are significantly more resistant to hydrolysis than esters and offer a robust connection point.
-
Tert-Butoxycarbonyl (Boc) Protecting Groups: The Boc group, -C(=O)OC(CH₃)₃, is one of the most widely used amine protecting groups in organic synthesis.[3] Its inclusion is the most defining feature of the molecule, rendering the otherwise highly reactive terminal primary amines inert to a wide array of nucleophilic and basic conditions. The steric bulk of the tert-butyl moiety physically hinders the nitrogen's lone pair, preventing unwanted side reactions.
Below is the 2D chemical structure of the molecule:

Part 2: The Indispensable Role of the Boc Protecting Group
Understanding di-tert-butyl octane-1,8-diyldicarbamate necessitates a deep appreciation for the chemistry of its terminal Boc groups. The choice of a protecting group is a critical strategic decision in multi-step synthesis.
Expertise in Action: Why Choose Boc Protection?
The Boc group is employed due to a combination of stability and selective lability. It is exceptionally stable to bases, nucleophiles, and reductive conditions (e.g., catalytic hydrogenation), allowing for extensive chemical modifications on other parts of a molecule without disturbing the protected amines. However, its true power lies in its clean and efficient removal under specific acidic conditions, a property known as acid-lability.[4] This "on/off" control over the amine's reactivity is fundamental to modern drug development and complex molecule synthesis.[3]
The Deprotection Mechanism: A Self-Validating System
The removal of the Boc group is a trustworthy and high-yielding process, typically achieved with strong acids like trifluoroacetic acid (TFA). The mechanism proceeds through a pathway that avoids harsh conditions and generates benign byproducts.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
C-O Bond Cleavage: This protonation weakens the tert-butyl C-O bond, leading to its cleavage and the formation of a highly stable tert-butyl cation and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes into the free amine and carbon dioxide gas. The tert-butyl cation is scavenged, often by reacting with the acid's counter-ion or by eliminating a proton to form isobutylene.
This clean decomposition ensures that the desired free diamine is generated without competing side reactions, a hallmark of a self-validating protocol.
Caption: Logical workflow of the acid-catalyzed deprotection of a Boc-protected amine.
Part 3: Synthesis and Experimental Protocol
Synthetic Strategy
The synthesis of di-tert-butyl octane-1,8-diyldicarbamate is a straightforward and high-yielding nucleophilic acylation reaction. The nucleophilic primary amine groups of the 1,8-diaminooctane starting material attack the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride"). The reaction is typically performed in a suitable aprotic solvent.
Caption: High-level overview of the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
1,8-Diaminooctane
-
Di-tert-butyl dicarbonate (Boc₂O)[9]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 1,8-diaminooctane in anhydrous DCM (approx. 10 mL per gram of diamine).
-
Cooling: Place the flask in an ice bath (0 °C) and stir the solution for 10-15 minutes. Causality: This exothermic reaction is cooled to prevent potential side reactions and ensure controlled addition.
-
Reagent Addition: Dissolve 2.2 equivalents of di-tert-butyl dicarbonate in a minimal amount of DCM and add it dropwise to the stirred diamine solution over 30 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality: The bicarbonate wash removes any unreacted acidic impurities and the byproduct, tert-butoxycarbamic acid.
-
Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, often a white solid[5], can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.
Part 4: Applications in Drug Development and Beyond
The true value of di-tert-butyl octane-1,8-diyldicarbamate is as a versatile building block. After synthesis, one or both Boc groups can be removed to reveal the reactive amines, which can then be conjugated to other molecules.
-
Homobifunctional Crosslinker: Following deprotection of both amine groups, the resulting 1,8-diaminooctane can be coupled to two identical molecules, acting as a simple crosslinker.
-
Spacer in Complex Molecules: The eight-carbon chain provides a defined and flexible spacer, which is a critical design parameter in constructing molecules like PROTACs. In a PROTAC, a linker tethers a ligand for a target protein to a ligand for an E3 ubiquitin ligase. The length and nature of this linker are paramount for achieving effective ternary complex formation and subsequent target degradation. The octane backbone of this molecule provides an ideal starting point for building such linkers.
-
Building Block for ADC Linkers: In Antibody-Drug Conjugates, a linker connects a cytotoxic payload to a monoclonal antibody. The properties of this linker, including its length and hydrophobicity, influence the ADC's stability, solubility, and efficacy. Boc-protected diamines serve as foundational components for synthesizing these more complex linker systems.[1]
-
Chemical Camouflage: In a forensic context, the addition of Boc groups to illicit drugs like methamphetamine has been identified as a method of chemical concealment.[10] By creating a new derivative, traffickers can attempt to evade standard detection techniques.[10]
References
-
J&K Scientific. (n.d.). di-tert-Butyl octane-1,8-diyldicarbamate | 82409-00-5. Retrieved from [Link]
-
PubChem. (n.d.). Di-tert-butyl octane-1,8-diyldicarbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Di-tert-butyl bicarbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). di-tert-butyl. Retrieved from [Link]
-
Kendhale, A. M., Gonnade, R. G., & Sanjayan, G. J. (2008). Di tert -butyl N , N ′-(octahydropentalene-2,5-diyl)dicarbamate. ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]
- Google Patents. (2008). CN101172950A - Method for synthesizing di-tert-butyl dicarbonic acid ester.
-
Johnson, C. S., & Bogun, B. (n.d.). Chemical camouflage: illicit drug concealment using di-tert-butyldicarbonate. PHF Science. Retrieved from [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Di-tert-butyl octane-1,8-diyldicarbamate | C18H36N2O4 | CID 13753063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. di-tert-Butyl octane-1,8-diyldicarbamate | 82409-00-5 [sigmaaldrich.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 82409-00-5|Di-tert-butyl octane-1,8-diyldicarbamate|BLD Pharm [bldpharm.com]
- 8. di-tert-Butyl octane-1,8-diyldicarbamate | CymitQuimica [cymitquimica.com]
- 9. Actylis - Di-Tert Butyl Dicarbonate - API Intermediate - Catalyst [solutions.actylis.com]
- 10. Chemical camouflage: illicit drug concealment using di-tert-butyldicarbonate. [phfscience.nz]
